1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea
Description
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is a urea derivative characterized by a 2-chlorophenyl group linked to a urea moiety and a substituted oxolane (tetrahydrofuran) ring.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-3-1-2-4-12(11)17-13(19)16-9-14(21-8-6-18)5-7-20-10-14/h1-4,18H,5-10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUQIFFPOFIHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea typically involves the reaction of 2-chloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural motifs or functional roles with 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea:
DMPI (3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
- Structure : Combines an indole core with a piperidine ring and substituted aromatic groups.
- Function : Identified as a synergist of carbapenem antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
- Comparison: Unlike the urea derivative, DMPI lacks a urea group and oxolane ring but shares substituted aromatic systems (2,3-dimethylphenyl vs. 2-chlorophenyl).
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structure : Features a 2-chlorophenyl group, indole core, and piperidine substituent.
- Function : Also a carbapenem synergist against MRSA .
- Comparison :
- Shares the 2-chlorophenyl group with the target compound but replaces the urea-oxolane system with an indole-piperidine scaffold.
- The fluorine substituent in CDFII may enhance metabolic stability compared to the hydroxyethoxy group in the urea derivative.
Epoxiconazole (1-((3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
- Structure : Contains a 2-chlorophenyl group, an epoxide (oxirane) ring, and a triazole moiety.
- Function : Broad-spectrum triazole fungicide used in agriculture .
- Comparison :
- Both compounds incorporate chlorinated aromatic rings and oxygen-containing cyclic structures (oxirane vs. oxolane).
- Epoxiconazole’s triazole group is critical for fungicidal activity, whereas the urea group in the target compound may target different biochemical pathways.
Comparative Data Table
Key Research Findings
- Antimicrobial Synergy : DMPI and CDFII demonstrate that chlorinated aromatic systems combined with nitrogen heterocycles (e.g., piperidine) enhance synergy with carbapenems . This suggests the target urea derivative’s oxolane and urea groups could be optimized for similar synergistic roles.
- Agrochemical Relevance: Epoxiconazole’s success highlights the importance of chlorinated aromatics and heterocycles in agrochemical design . The target compound’s urea group may offer novel modes of action compared to triazoles.
- Structural Flexibility : The hydroxyethoxy-oxolane moiety in the urea derivative provides a unique balance of hydrophilicity and conformational rigidity, distinguishing it from more lipophilic analogues like DMPI or Epoxiconazole.
Biological Activity
1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure includes a chlorophenyl group and a hydroxylated oxolane, which may contribute to its biological properties.
The compound can be described by the following chemical characteristics:
- Molecular Formula : C15H19ClN2O4
- Molecular Weight : 320.78 g/mol
- CAS Number : 2309574-12-5
Antitumor Activity
Research indicates that compounds similar to 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea exhibit significant antitumor properties. For instance, studies on chloroethylnitrosoureas have shown that certain derivatives possess the ability to induce DNA cross-linking, which is crucial for their effectiveness against tumor cells. The mechanism involves the formation of covalent bonds with DNA, leading to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is hypothesized to involve:
- DNA Interstrand Cross-Linking : This is a primary mechanism through which many antitumor agents exert their effects. Cross-links prevent DNA replication and transcription, ultimately leading to cell death.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its antitumor efficacy.
Toxicity Profile
While the therapeutic potential is significant, it is essential to consider the toxicity associated with such compounds. Previous studies have indicated that while certain derivatives show low therapeutic activity, they may have high mutagenicity and carcinogenicity profiles . This is particularly relevant when evaluating the safety of compounds intended for clinical use.
Comparative Studies
A comparative investigation involving various chloroethylnitrosoureas revealed that:
- Compound I (1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea) demonstrated lower antitumor activity compared to its isomeric counterparts.
- Genotoxicity Assessments : In vitro studies showed that exposure to certain derivatives resulted in significantly higher rates of DNA damage, indicating a potential risk for mutagenicity .
Pharmacological Investigations
Recent pharmacological studies have focused on understanding how modifications in the chemical structure influence biological activity. For example:
| Compound | Antitumor Activity | Mutagenicity | Mechanism |
|---|---|---|---|
| Compound I | Low | High | DNA Single-Strand Breaks |
| Compound III | Moderate | Moderate | DNA Cross-Linking |
These findings underscore the importance of structural modifications in enhancing therapeutic efficacy while mitigating toxicity.
Q & A
Q. What synthetic strategies are optimal for preparing 1-(2-chlorophenyl)urea derivatives with complex ether-oxolane substituents?
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For compounds like 1-(2-chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea , a two-step approach is recommended:
- Step 1 : Prepare the oxolane-containing amine precursor, e.g., via nucleophilic substitution of 3-(2-hydroxyethoxy)oxolane with a brominated intermediate.
- Step 2 : React 2-chlorophenyl isocyanate with the synthesized amine in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts . Key considerations: Solvent polarity impacts reaction efficiency, and inert atmospheres prevent oxidation of sensitive substituents.
Q. How can structural ambiguity in the oxolane-ether moiety be resolved?
Advanced spectroscopic techniques are critical:
- NMR : - and -NMR can confirm the oxolane ring’s stereochemistry and ether linkage integrity. For example, coupling constants () in -NMR distinguish axial/equatorial protons in the oxolane ring .
- X-ray crystallography : Single-crystal analysis provides definitive bond lengths and angles, especially for resolving substituent orientation on the oxolane ring .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or hydrolases, given the urea moiety’s hydrogen-bonding capacity.
- Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity . Note: Include positive controls (e.g., known urea-based inhibitors) and validate results with dose-response curves.
Advanced Research Questions
Q. How do steric and electronic effects of the 2-hydroxyethoxy-oxolane substituent influence binding affinity in molecular targets?
Computational and experimental approaches are combined:
- Molecular docking : Compare docking scores of the target compound with analogs lacking the oxolane group. Software like AutoDock Vina can model interactions with protein active sites (e.g., carbonic anhydrase or tyrosine kinases) .
- SAR studies : Synthesize derivatives with modified oxolane substituents (e.g., methyl vs. hydroxyethoxy) and measure IC values. For example, highlights how dichlorophenyl-pyridinyl urea derivatives exhibit enhanced activity due to halogen-mediated hydrophobic interactions .
Q. How can contradictory solubility and stability data be reconciled for this compound?
Contradictions often arise from solvent polarity or pH conditions:
- Solubility : Use Hansen solubility parameters to optimize solvents. For instance, notes that dichloromethane enhances solubility of hydrophobic urea derivatives, while aqueous buffers may require co-solvents like DMSO .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxolane rings may hydrolyze under acidic conditions, necessitating pH-adjusted formulations .
Q. What analytical workflows validate purity in the presence of synthetic byproducts?
A tiered approach is recommended:
- LC-MS : High-resolution mass spectrometry confirms molecular ion integrity (e.g., [M+H] for CHClNO, exact mass 345.0862). reports LC/MS retention times (1.32 min under SMD-FA05-1 conditions) as benchmarks .
- HPLC-DAD/ELSD : Quantify impurities >0.1% using gradient elution (C18 column, acetonitrile/water).
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry).
- Safety : Handle chlorophenyl isocyanates in fume hoods due to respiratory hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
